

Biological Activity of Quinaldanilide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: Quinaldanilide

Cat. No.: B15394925

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Introduction

Quinaldanilide derivatives, a class of compounds characterized by a quinaldine (2-methylquinoline) core linked to an anilide moiety, are emerging as a significant area of interest in medicinal chemistry. Due to the limited availability of research focused specifically on "**quinaldanilide**," this guide synthesizes findings from the broader, structurally related classes of quinoline, quinaldine, and quinazolinone derivatives that feature an anilide or similar N-phenylacetamide group. This technical guide provides a comprehensive overview of their biological activities, focusing on their anticancer and antimicrobial properties, for researchers, scientists, and drug development professionals.

Anticancer Activity of Quinaldanilide and Related Derivatives

Quinaldanilide and its structural analogs have demonstrated notable cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

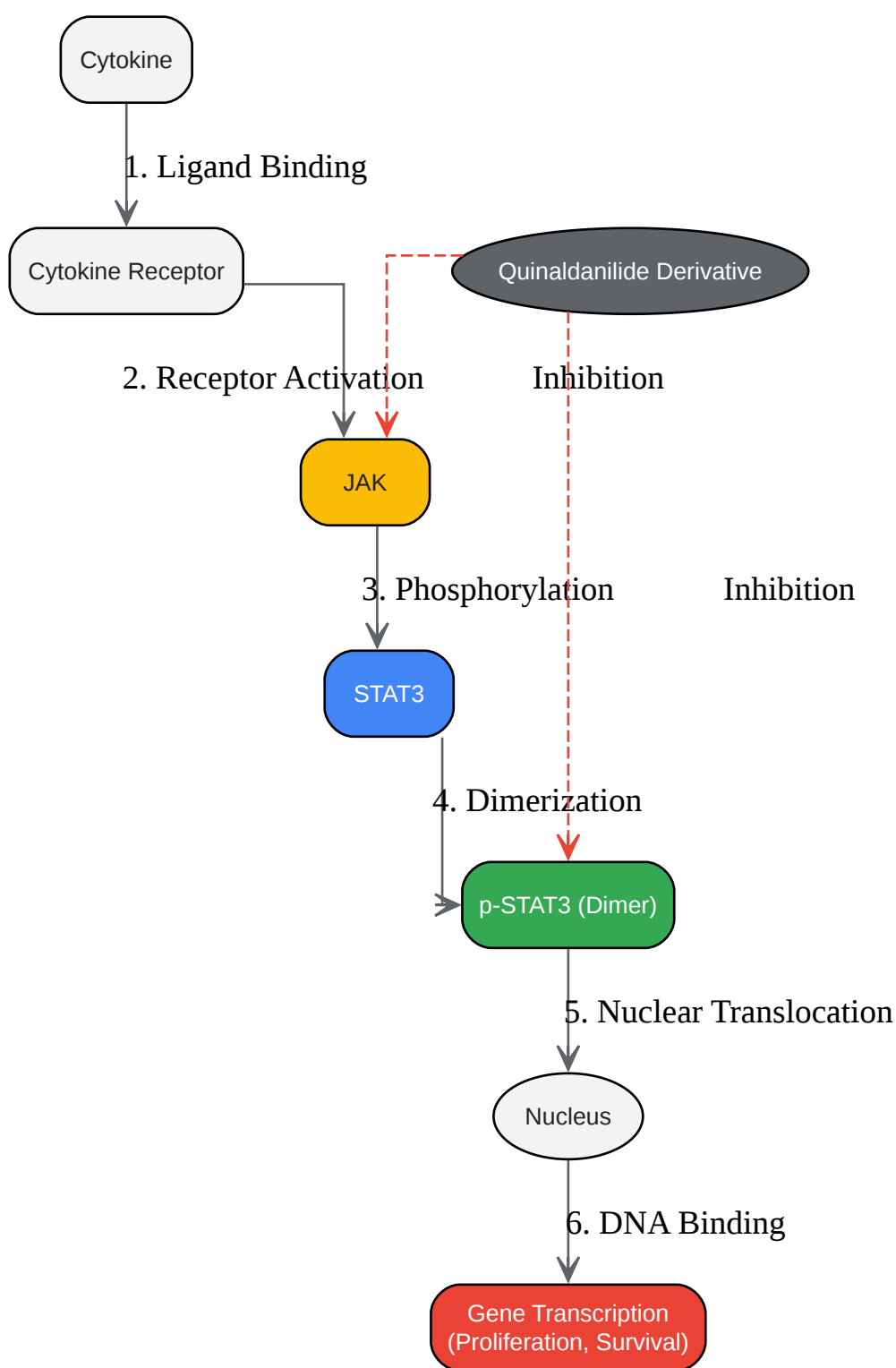
The following table summarizes the in vitro anticancer activity of various **quinaldanilide**-related derivatives, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound Class	Derivative	Cancer Cell Line	IC50 (μM)	Reference
Quinoline-Chalcone	12e	MGC-803 (Gastric)	1.38	[1]
	HCT-116 (Colon)	5.34	[1]	
	MCF-7 (Breast)	5.21	[1]	
2-Quinolone	11e	COLO 205 (Colon)	Potent (nanomolar)	[2]
Quinoxaline	VIIIc	HCT116 (Colon)	2.5	[3]
MCF-7 (Breast)	9	[3]		
VIIIa	HepG2 (Liver)	9.8	[3]	
VIIIe	HCT116 (Colon)	8.4	[3]	
XVa	HCT116 (Colon)	4.4	[3]	
MCF-7 (Breast)	5.3	[3]		
Hydroquinone-Chalcone-Pyrazoline	4, 5, 6	MCF-7 (Breast)	28.8 - 124.6	[4]
	HT-29 (Colon)	28.8 - 124.6	[4]	

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular signaling pathways.

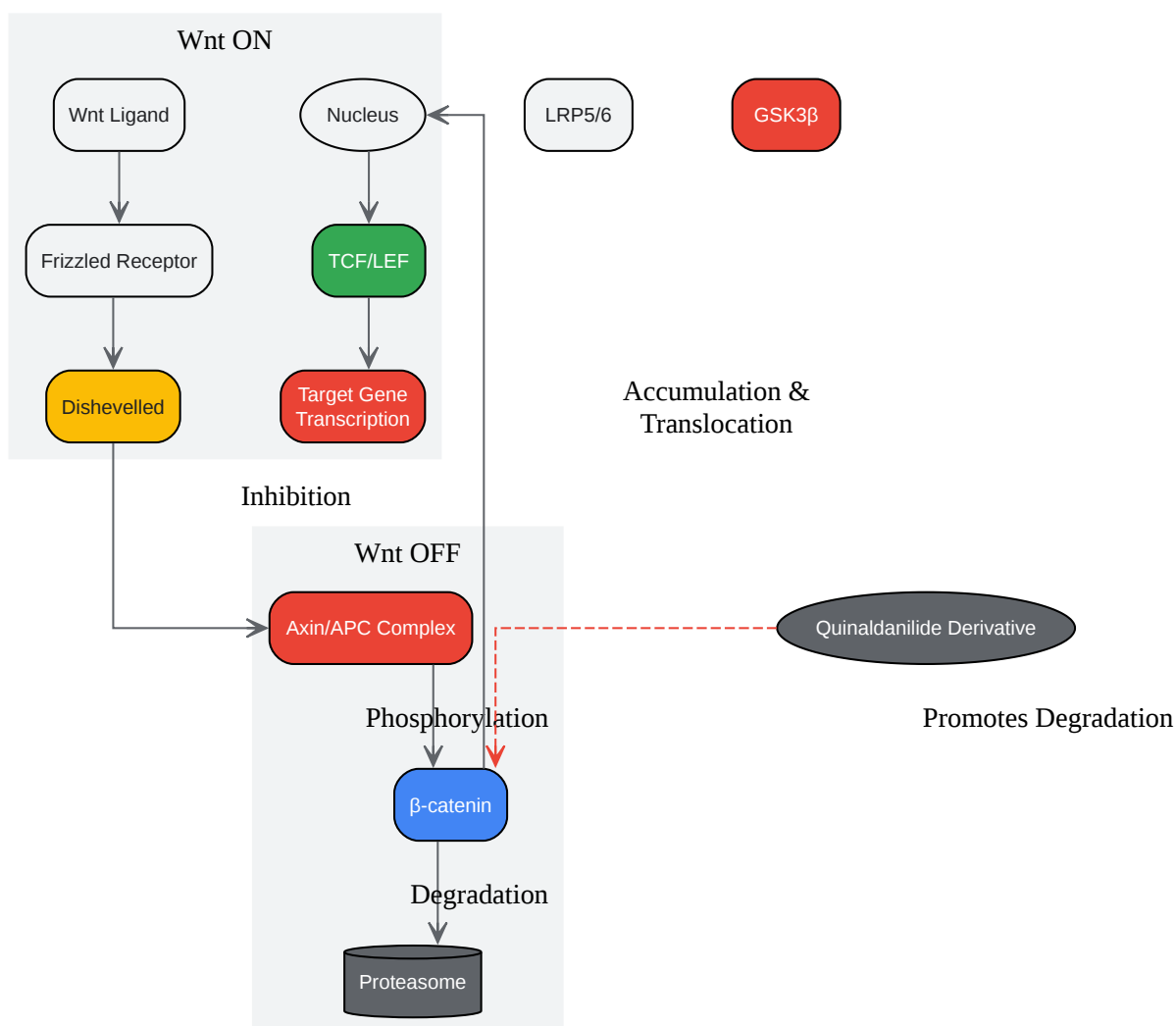
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein that, when activated, promotes the transcription of genes involved in cell proliferation and survival. Several quinoline-based compounds have been shown to inhibit the STAT3 signaling pathway.



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Inhibition of the STAT3 signaling pathway by **quinaldanilide** derivatives.

The Wnt/ β -catenin pathway is crucial for cell fate determination and proliferation. Its dysregulation is a hallmark of many cancers. Certain salicylanilides, which share structural similarities with **quinaldanilides**, have been shown to inhibit this pathway.



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Modulation of the Wnt/ β -catenin signaling pathway.

Antimicrobial Activity of Quinaldanilide and Related Derivatives

A number of quinaldine and quinoline derivatives have exhibited promising activity against various bacterial and fungal strains. Their mechanism of action is often associated with the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several **quinaldanilide**-related compounds against different microbial strains.

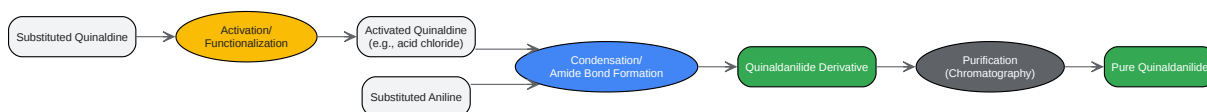
Compound Class	Derivative	Microbial Strain	MIC (mg/mL)	Reference
Quinaldine	16a	E. coli	1	[5]
18	B. subtilis	4	[5]	
7a	C. albicans	Moderate effect at 4	[5]	
-	B. subtilis	0.25	[5]	
-	S. aureus	0.5 - 4	[5]	
Quaternized Inulin with Pyridine	3PQI	E. coli	0.125	[3]
S. aureus	0.0625	[3]		
Thiazole-Coumarin Hybrid	1b, 1g	Aspergillus brasiliensis	15.62 (µg/mL)	[6]
-	Pseudomonas aeruginosa	15.62 - 31.25 (µg/mL)	[6]	
-	Enterococcus faecalis	15.62 - 31.25 (µg/mL)	[6]	
-	Staphylococcus aureus	62.5 - 125 (µg/mL)	[6]	
-	Candida albicans	15.62 (µg/mL)	[6]	

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of **quinaldanilide** and related derivatives, based on common practices in the cited literature.

General Synthetic Pathway for Quinaldanilide Derivatives

A representative synthetic route to a **quinaldanilide** derivative is depicted below. This typically involves the condensation of a quinaldine-containing scaffold with a substituted aniline.



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A generalized synthetic workflow for **quinaldanilide** derivatives.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 μ M) and incubated for 48-72 hours.
- **MTT Addition:** 10-20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 100-150 μ L of a solubilizing agent (e.g., DMSO or isopropanol with 0.1 N HCl) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5×10^5 CFU/mL.
- **Serial Dilution of Compound:** The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.
- **Incubation:** The plate is incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Quinaldanilide derivatives and their structural analogs represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. Their activity is linked to the modulation of key cellular signaling pathways, such as STAT3 and Wnt/ β -catenin, in cancer cells. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate their therapeutic potential and advance these compounds towards clinical applications. The experimental protocols and summarized data presented in this guide offer a valuable resource for researchers in this field.

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